2-(4-Chlorophenoxy)-4-methylaniline
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Overview
Description
“2-(4-Chlorophenoxy)-4-methylaniline” is a chemical compound . It is used in the synthesis of a new class of hypoxia-inducible factor-1 inhibitors . It is stored at room temperature in a dark place .
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For instance, the synthesis of “2-chloro-4-(4-chlorophenoxy)-hypnone” involves an etherification reaction followed by an acylation reaction . Another synthesis of a related compound, “N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide”, involves iodination of salicylic acid and a reaction with an aminoether .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structure of “1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone” has been determined using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the herbicide “2-methyl-4-chlorophenoxy acetic acid (MCPA)” has been analyzed using a kinetic-spectrophotometric method .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, “2-(4-Chlorophenoxy)-2-methylpropionic acid” is a light yellow solid with no odor .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds : 2-(4-Chlorophenoxy)-4-methylaniline was used in synthesizing novel compounds which exhibited significant antioxidant activities and lipid peroxidation inhibition, comparable to standard antioxidants (Topçu, Ozen, Bal, & Taş, 2021).
Environmental Analysis
- Herbicide Analysis in Water : This compound, as a chlorophenoxy acid, was analyzed in water to detect herbicide residues, indicating its relevance in environmental monitoring and water safety (Wintersteiger, Goger, & Krautgartner, 1999).
Carcinogenic Potential
- Carcinogenicity Study : Research on 2-(4-Chlorophenoxy)-4-methylaniline investigated its potential as a carcinogen, highlighting its binding to DNA, RNA, and proteins, which is significant in understanding its toxicological profile (Hill, Shih, & Struck, 1979).
Adsorption Studies
- Adsorption of Hazardous Compounds : The compound was a subject of study in adsorption research, where zinc hydroxide was used to remove it from water, emphasizing its importance in pollution control (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).
Metabolic Pathways
- Microsomal Metabolism Study : Its metabolism in rat liver microsomes was explored, revealing insights into its biochemical interactions and potential impact on human health (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Spectroscopy and Ab Initio Studies
- Spectral Analysis : Fourier transform infrared and FT-Raman spectral analysis of 2-(4-Chlorophenoxy)-4-methylaniline provided deep insights into its molecular structure and interactions (Arjunan & Mohan, 2008).
Detection in Bacterial Degradation
- Bacterial Degradation Intermediates : The compound was identified as an intermediate in the bacterial degradation of phenoxy herbicides, showing its role in biodegradation processes (Oh & Tuovinen, 1991).
Other Applications
- Sensor Development : It was utilized in the development of a second-generation fluorescent sensor for zinc ions, demonstrating its application in chemical sensing technologies (Burdette, Frederickson, Bu, & Lippard, 2003).
Mechanism of Action
Target of Action
Similar compounds such as chlorphenesin are known to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It’s known that similar compounds like Chlorphenesin block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
Related compounds such as 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid are known to cause uncontrolled growth in broadleaf weeds .
Pharmacokinetics
Chlorphenesin, a similar compound, is known to be rapidly and completely absorbed, metabolized in the liver, and 85% of a dose is excreted within 24 hours as the glucuronide metabolite .
Result of Action
Similar compounds like 2-methyl-4-chlorophenoxy acetic acid-na (mpca-na) have been shown to cause a decrease in chlorophyll content and an increase in soluble protein content, malondialdehyde (mda) content, and protective enzyme activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenoxy)-4-methylaniline. For instance, the extensive use of similar compounds like 2,4-D and MCPA in agriculture can lead to contamination of soil, surface, and groundwater, resulting in increased inhibition of plant development and soil toxicity .
Safety and Hazards
Future Directions
The future directions of “2-(4-Chlorophenoxy)-4-methylaniline” and related compounds could involve further studies on their synthesis, properties, and applications .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and applications of “2-(4-Chlorophenoxy)-4-methylaniline” and related compounds .
properties
IUPAC Name |
2-(4-chlorophenoxy)-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYTYJAUNOZUAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649864 |
Source
|
Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
919118-71-1 |
Source
|
Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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